

lauryl glucoside molecular weight and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauryl Glucoside*

Cat. No.: *B10798859*

[Get Quote](#)

An In-depth Technical Guide to **Lauryl Glucoside** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **lauryl glucoside**, focusing on its fundamental chemical properties, synthesis, and applications relevant to research and pharmaceutical development.

Core Chemical and Physical Properties

Lauryl glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically by reacting lauryl alcohol (derived from coconut or palm kernel oil) with glucose (from corn starch).[1][2][3] Its biodegradable and mild nature makes it a subject of interest in various scientific and industrial applications, including drug delivery systems.[1]

Molecular Identity

Property	Value	Source
Chemical Formula	$C_{18}H_{36}O_6$	[1][2][4]
Molecular Weight	~348.5 g/mol	[1][2][4][5]
IUPAC Name	Dodecyl β -D-glucopyranoside	[5]
CAS Number	110615-47-9	[4]

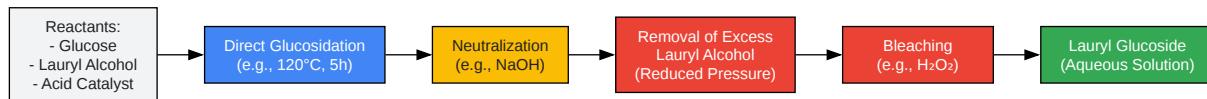
Physicochemical Data

The following table summarizes key physicochemical properties of **lauryl glucoside**. These parameters are crucial for its application in formulations and experimental design.

Property	Value	Conditions	Source
Appearance	Clear to slightly yellow liquid or paste	Room Temperature	
Density	~1.1 g/cm ³	20-25°C	[5]
Boiling Point	>100°C (for aqueous solutions)	N/A	
Critical Micelle Concentration (CMC)	2.0 mM	In aqueous solution	[5]
Solubility	Soluble in water	N/A	[2]

Synthesis and Experimental Protocols

General Synthesis Protocol


Lauryl glucoside is typically synthesized via a direct glucosidation reaction between lauryl alcohol and glucose.[\[6\]](#) A general laboratory-scale procedure is outlined below.

Materials:

- Glucose monohydrate
- Lauryl alcohol (n-dodecanol)
- Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[\[7\]](#)[\[8\]](#)
- Sodium hydroxide (for neutralization)
- 30% Hydrogen peroxide (for bleaching)
- Deionized water

Methodology:

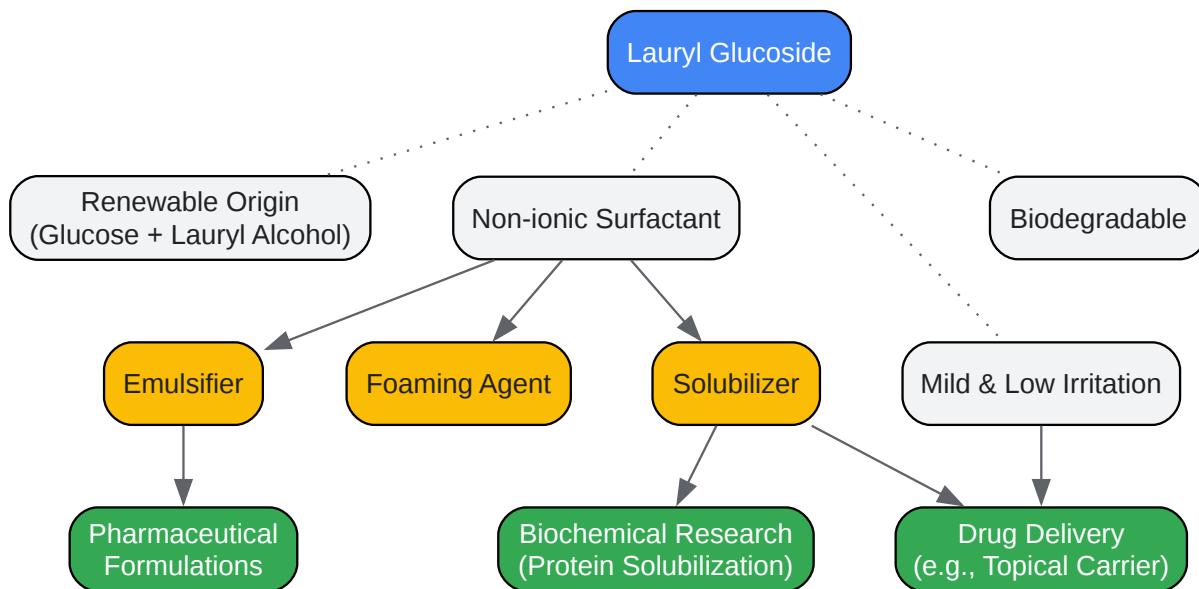
- A reaction vessel (e.g., a four-necked flask) is equipped with a mechanical stirrer, thermometer, and a water separator.
- Quantitative amounts of glucose monohydrate, lauryl alcohol, and the acid catalyst are added to the flask. A common molar ratio is 1:5 of glucose to lauryl alcohol.[6]
- The mixture is heated to a reaction temperature of approximately 120°C under controlled pressure.[6]
- The reaction progress is monitored, for instance, by using Fehling's reagent to test for the presence of unreacted glucose.[9]
- Upon completion, the reaction mixture is cooled and neutralized with a sodium hydroxide solution.
- Excess lauryl alcohol is removed via distillation under reduced pressure.
- The resulting product is then bleached with hydrogen peroxide.
- Finally, a 50% aqueous solution of **lauryl glucoside** is typically prepared for commercial use.[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **lauryl glucoside**.

Application in Membrane Protein Solubilization

Dodecyl β -D-glucopyranoside is frequently used as a non-ionic detergent in biochemical research for the solubilization and purification of membrane proteins.[5]


Protocol Outline:

- Preparation of Lysis Buffer: A suitable buffer (e.g., Tris-HCl) is prepared containing **lauryl glucoside** at a concentration above its CMC (2.0 mM).[5] The optimal concentration may need to be determined empirically but is often in the range of 1-2% (w/v).
- Cell Lysis: The cell suspension containing the membrane protein of interest is incubated with the **lauryl glucoside**-containing lysis buffer. This disrupts the lipid bilayer and releases the membrane proteins.
- Solubilization: The mixture is gently agitated for a specific period (e.g., 1 hour) at a controlled temperature (e.g., 4°C) to allow the detergent to form micelles around the hydrophobic domains of the proteins, thereby solubilizing them.
- Purification: The solubilized proteins are then separated from insoluble cellular debris by centrifugation. The supernatant, containing the protein-detergent complexes, can be used for downstream purification techniques like affinity chromatography.

Applications in Drug Development

Lauryl glucoside's properties as a mild surfactant and emulsifier make it a valuable excipient in pharmaceutical formulations.

- Topical Formulations: It can be used as a carrier to enhance the solubility and skin penetration of hydrophobic drugs.
- Emulsifying Agent: In creams and lotions, it helps to stabilize oil-in-water emulsions, ensuring a homogenous distribution of the active pharmaceutical ingredient (API).
- Cleansing Preparations: Due to its mildness and low irritation potential, it is used in medicated shampoos and skin cleansers.[2][10]

[Click to download full resolution via product page](#)

Caption: Key properties and applications of **lauryl glucoside**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. [Uses and production of Lauryl glucoside_Chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 4. [LAURYL GLUCOSIDE | 110615-47-9 | lookchem](http://lookchem.com) [lookchem.com]
- 5. [Lauryl glucoside | CAS#:59122-55-3 | Chemsra](http://chemsrc.com) [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. [CN102786560B - Preparation method of lauryl glucopyranoside - Google Patents](http://patents.google.com) [patents.google.com]

- 8. CN102786560A - Preparation method of lauryl glucopyranoside - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. blogs.ezelements.ca [blogs.ezelements.ca]
- To cite this document: BenchChem. [lauryl glucoside molecular weight and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798859#lauryl-glucoside-molecular-weight-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com